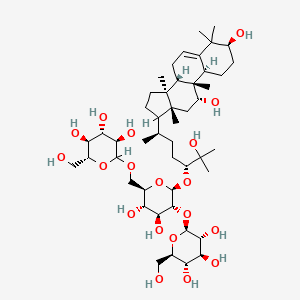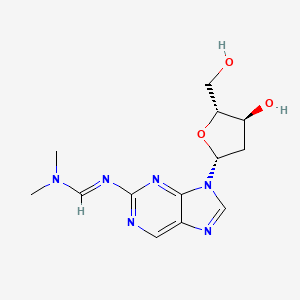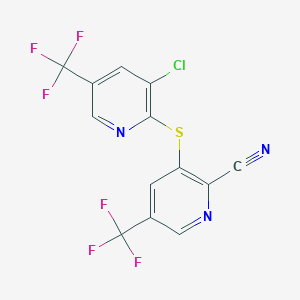
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-(trifluoromethyl)picolinonitrile
Overview
Description
“3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-(trifluoromethyl)picolinonitrile” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives involves the combination of unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
Molecular Structure Analysis
The molecular formula of “3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-(trifluoromethyl)picolinonitrile” is C7H6ClF3N2 . The molecular weight is 210.58 g/mol . The InChI Key is JVQYWHGODHSTAM-UHFFFAOYSA-N .
Scientific Research Applications
Pharmacophore Design and Kinase Inhibition
Research on compounds with tri- and tetra-substituted imidazole scaffolds, resembling the structural complexity of the compound , highlights their role as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is involved in pro-inflammatory cytokine release. Such compounds bind to the adenosine 5'-triphosphate (ATP) pocket of p38 MAP kinase, replacing ATP and showing potential in anti-inflammatory drug design (Scior et al., 2011).
Regioselectivity in Bromination
Studies on the regioselectivity of bromination in unsymmetrical dimethylpyridines provide insights into the behavior of pyridine nuclei under certain conditions, which could be relevant when considering the reactivity and potential modifications of the compound of interest for further research applications (Thapa et al., 2014).
Organic Colorimetric and Fluorescent Chemosensors
The application of organic compounds, including those containing pyridine, in the development of chemosensors for detecting various metal ions is an area of significant interest. Such chemosensors could be used for environmental, agricultural, and biological sample analysis, suggesting potential applications of structurally related compounds in sensing technologies (Alharbi, 2022).
Hybrid Catalysts in Synthesis
The role of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which are important for medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications, highlights the potential for developing new synthetic methodologies using complex organic molecules similar to the compound (Parmar et al., 2023).
Trifluoromethyl Substituents in Drug Design
The inclusion of trifluoromethyl groups in drug molecules, similar to those in the compound of interest, is noted for modulating pharmacodynamic and pharmacokinetic behaviors of antitubercular agents. This suggests that the compound could have potential applications in drug design and development (Thomas, 1969).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4ClF6N3S/c14-8-1-6(12(15,16)17)5-23-11(8)24-10-2-7(13(18,19)20)4-22-9(10)3-21/h1-2,4-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNUWFXCKVJUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4ClF6N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-(trifluoromethyl)picolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



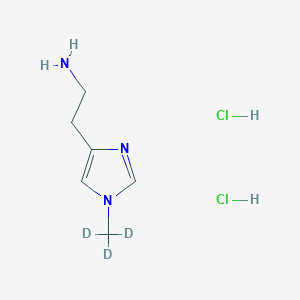
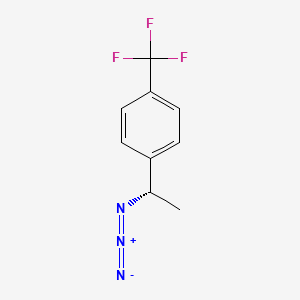


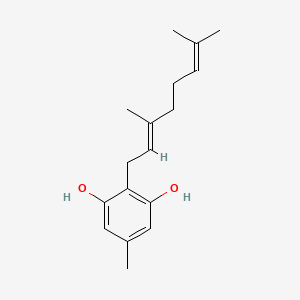
![Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1436215.png)
![ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate](/img/structure/B1436216.png)
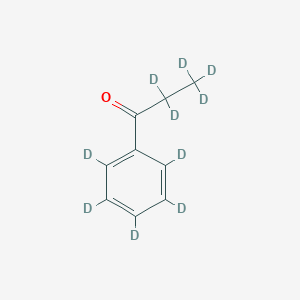

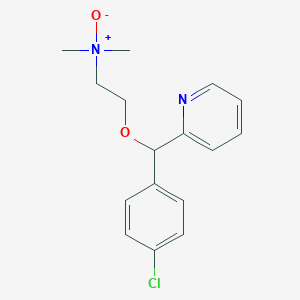
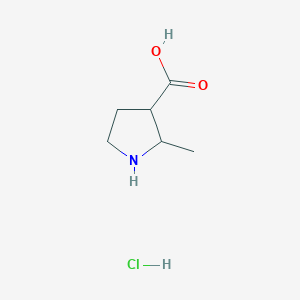
![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B1436221.png)
